molecular formula C16H17N5O3 B11126866 N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11126866
M. Wt: 327.34 g/mol
InChI Key: ZRYRAPJBBHZUDP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for QTC-4-MeOBnE involves several steps, including the introduction of the triazole and isoxazole rings.
    • Unfortunately, specific synthetic conditions and industrial production methods are not readily available in the literature.
  • Chemical Reactions Analysis

    • QTC-4-MeOBnE likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions remain unspecified.
    • Major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • QTC-4-MeOBnE’s potential applications extend across multiple fields:

        Chemistry: As a MTDL, it exemplifies the approach to target multiple receptors relevant to complex diseases.

        Biology: Its effects on neurogenesis, oxidative pathways, and inflammation are of interest.

        Medicine: Promising for AD therapy due to its impact on Aβ formation and tau phosphorylation.

        Industry: Further research may explore its industrial applications.

  • Mechanism of Action

    • QTC-4-MeOBnE’s mechanism involves modulating BACE, GSK3β, and acetylcholinesterase.
    • Downregulation of APP and BACE reduces Aβ formation.
    • Inhibition of GSK3β phosphorylation affects tau levels.
  • Comparison with Similar Compounds

    • QTC-4-MeOBnE’s uniqueness lies in its multi-target approach.
    • Similar compounds are not explicitly listed in the available literature.

    Properties

    Molecular Formula

    C16H17N5O3

    Molecular Weight

    327.34 g/mol

    IUPAC Name

    N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

    InChI

    InChI=1S/C16H17N5O3/c1-9-14(10(2)24-21-9)15(22)18-16-17-13(19-20-16)8-11-4-6-12(23-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,18,19,20,22)

    InChI Key

    ZRYRAPJBBHZUDP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NO1)C)C(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC

    Origin of Product

    United States

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